molecular formula C10H10N2O2 B178309 2-Amino-2-(1H-indol-4-yl)acetic acid CAS No. 108763-36-6

2-Amino-2-(1H-indol-4-yl)acetic acid

Cat. No. B178309
CAS RN: 108763-36-6
M. Wt: 190.2 g/mol
InChI Key: PNCMPKFHUWSVIN-UHFFFAOYSA-N
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Description

“2-Amino-2-(1H-indol-4-yl)acetic acid” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It has a molecular weight of 190.2 .


Physical And Chemical Properties Analysis

It has a melting point of 207-209 degrees Celsius .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Indole derivatives have been shown to possess anti-inflammatory and analgesic properties. They can be used in developing medications that aim to reduce inflammation and alleviate pain without causing significant side effects like ulcerogenic activity .

Anti-HIV Activity

Some indole derivatives have been synthesized and screened for their anti-HIV activity. They have shown promise in inhibiting HIV-1 and HIV-2 strains’ replication in acutely infected cells .

Signalling Molecule in Microbial Communication

Indole is known as a signalling molecule produced by bacteria and plants, playing a crucial role in microbial communication, especially in the human gut. This property can be harnessed for biotechnological applications .

Flavor and Fragrance Industry

Due to its value in flavor and fragrance, indole derivatives can be used in food industry or perfumery to enhance sensory experiences .

Anticancer Properties

Indole derivatives are being explored for their potential use in treating cancer cells due to their biologically active properties .

Antimicrobial Properties

These compounds also show promise as antimicrobial agents against various microbes, which could lead to new treatments for infections .

Safety and Hazards

The safety information for “2-Amino-2-(1H-indol-4-yl)acetic acid” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

2-amino-2-(1H-indol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCMPKFHUWSVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1H-indol-4-yl)acetic acid

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